Sibiricose A6

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antidepressant Activity

Studies have shown that Sibiricose A6 exhibits antidepressant-like effects in animal models. Research suggests it may work through various mechanisms, including:

- Increasing brain-derived neurotrophic factor (BDNF) levels: BDNF is a protein involved in the growth and survival of nerve cells. Studies have shown that Sibiricose A6 can increase BDNF levels in the hippocampus, a region of the brain crucial for mood regulation [].

- Modulating neurotransmitter systems: Sibiricose A6 may influence the activity of neurotransmitters like serotonin and dopamine, which play a role in mood regulation [].

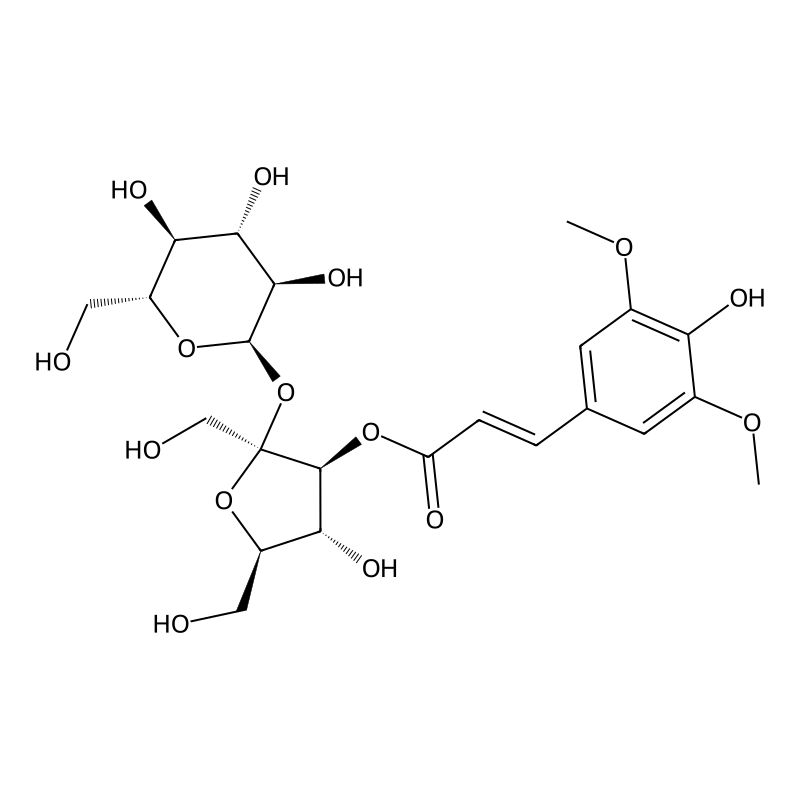

Sibiricose A6 is a natural oligosaccharide ester derived from the roots of Polygalae Radix, specifically from the plant species Rhodiola rosea. Its chemical structure is defined as 3-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-β-D-fructofuranosyl 3-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propenyl]-alpha-D-glucopyranoside, with a molecular formula of C23H32O15 and a molar mass of 548.49 g/mol. Sibiricose A6 appears as a white powder and is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. It is noted for its antioxidant properties and potential health benefits .

- Proposed mechanism: The antioxidant activity of Sibiricose A6 is believed to be due to its ability to scavenge free radicals, which are unstable molecules that can damage cells [, ]. The phenolic groups in Sibiricose A6 structure likely play a role in this process [].

- Further research is needed to fully elucidate the specific mechanism of action.

- No data currently available on the safety or hazards of Sibiricose A6.

Please note:

- The information on Sibiricose A6 is still emerging, and more research is needed to fully understand its properties and potential applications.

- The safety aspects of Sibiricose A6 require further investigation before any potential use.

Sibiricose A6 exhibits significant biological activities, particularly its potent antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in biological systems. Studies indicate that it may also possess anti-inflammatory and neuroprotective effects, contributing to cognitive health. Furthermore, preliminary research suggests potential applications in treating neurodegenerative diseases due to its ability to modulate neuroinflammatory pathways .

The synthesis of Sibiricose A6 can be achieved through natural extraction methods from Polygalae Radix or via synthetic approaches involving glycosylation techniques. Natural extraction typically involves solvent extraction followed by purification processes such as chromatography. Synthetic methods may utilize enzymatic catalysis to form glycosidic bonds between sugar moieties and phenolic compounds .

Sibiricose A6 has several applications in the fields of pharmaceuticals and nutraceuticals due to its antioxidant and anti-inflammatory properties. It is being researched for its potential use in dietary supplements aimed at improving cognitive function and reducing oxidative stress-related conditions. Additionally, it may have applications in cosmetic formulations targeting skin aging and oxidative damage .

Interaction studies involving Sibiricose A6 have focused on its synergistic effects with other bioactive compounds found in Polygalae Radix. These studies suggest that Sibiricose A6 may enhance the bioavailability and efficacy of other antioxidants when used in combination. Moreover, it has been observed to interact positively with cellular signaling pathways related to inflammation and oxidative stress response .

Sibiricose A6 shares structural similarities with other oligosaccharide esters found in Polygalae Radix, such as Sibiricose A5 and polygalaxanthone III. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Activity | Unique Features |

|---|---|---|---|

| Sibiricose A6 | Oligosaccharide Ester | Antioxidant | Contains specific phenolic groups aiding in redox reactions |

| Sibiricose A5 | Oligosaccharide Ester | Antioxidant | Similar structure but different sugar composition |

| Polygalaxanthone III | Xanthone | Antioxidant | Different core structure; more focused on anti-inflammatory effects |

Sibiricose A6's unique combination of sugars and phenolic components distinguishes it from these similar compounds, particularly in its specific antioxidant mechanisms and potential health benefits .

Molecular Formula and Functional Groups

Sibiricose A6 is a complex oligosaccharide ester characterized by the molecular formula C₂₃H₃₂O₁₅ with a molecular weight of 548.49 grams per mole [1] [2] [3]. The compound exhibits a sophisticated structural architecture comprising multiple functional groups that contribute to its unique chemical properties and biological activities.

The compound contains fifteen oxygen atoms distributed across various functional groups, including multiple hydroxyl groups, methoxy substituents, and an ester linkage [1] [2]. The structural framework consists of a phenylpropanoid moiety linked through an ester bond to a disaccharide unit composed of glucose and fructose residues [22]. The phenolic component features a hydroxycinnamic acid derivative with 4-hydroxy-3,5-dimethoxyphenyl substitution, commonly referred to as a sinapic acid derivative [2] [22].

The sugar components include an alpha-D-glucopyranosyl unit and a beta-D-fructofuranosyl unit connected through glycosidic linkages [3] [16]. The systematic name reflects this complex structure: [(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₃₂O₁₅ | [1] [2] [3] |

| Molecular Weight | 548.49 g/mol | [1] [3] [22] |

| Heavy Atoms | 38 | [2] |

| Aromatic Rings | 1 | [2] |

| Rotatable Bonds | 11 | [2] |

| Hydrogen Bond Donors | 8 | [2] |

| Hydrogen Bond Acceptors | 15 | [2] |

The chemical classification places Sibiricose A6 within the phenylpropanoids and polyketides superclass, specifically categorized as a hydroxycinnamic acid derivative and coumaric acid derivative [2]. This classification reflects the presence of the cinnamic acid moiety within the molecular structure, which is responsible for many of the compound's characteristic properties.

Spectroscopic Identification (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic analysis of Sibiricose A6 has been extensively documented through multiple analytical techniques, providing comprehensive structural confirmation and characterization data [8] [13] [22]. The compound has been successfully identified and characterized using nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy methods.

Nuclear magnetic resonance spectroscopy analysis of Sibiricose A6 confirms the structural assignments through characteristic chemical shifts and coupling patterns [8] [13]. Proton nuclear magnetic resonance spectroscopy reveals signals consistent with the proposed structure, including aromatic proton signals from the dimethoxyphenyl moiety and characteristic sugar proton patterns [8]. The compound exhibits a proton nuclear magnetic resonance spectrum that conforms to the expected structural framework [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [13] [25]. The spectrum shows six aromatic carbon signals and one ester carbonyl carbon signal with chemical shifts at δ 131.1, 131.0 (2C), 129.7 (2C), 134.5, and 167.3 ppm, which are assignable to the phenolic aromatic system and ester carbonyl functionality [13]. These chemical shifts are characteristic of substituted aromatic systems and ester carbonyls, confirming the presence of the hydroxycinnamic acid ester component.

Mass spectrometry analysis reveals the molecular ion peak corresponding to the molecular weight of 548.5 atomic mass units [1] [7]. The compound has been successfully analyzed using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry methods [7] [22]. Electrospray ionization mass spectrometry provides fragmentation patterns that support the structural assignment, with characteristic fragment ions corresponding to the loss of sugar moieties and the phenolic component [5] [22].

| Spectroscopic Parameter | Value/Observation | Reference |

|---|---|---|

| Molecular Ion [M]⁺ | 548.5 m/z | [1] [7] |

| Exact Mass | 548.1741 | [2] |

| Retention Time (High-Performance Liquid Chromatography) | 3.7 minutes | [5] |

| Proton Nuclear Magnetic Resonance | Conforms to Structure | [8] |

| Carbon-13 Nuclear Magnetic Resonance Carbonyl | δ 167.3 ppm | [13] |

Infrared spectroscopy analysis of Sibiricose A6 demonstrates the presence of characteristic functional groups through specific absorption bands [11] [29]. The spectrum exhibits strong absorption bands corresponding to hydroxyl groups, aromatic carbon-carbon stretches, and the ester carbonyl functionality [11]. The carbonyl ester group typically appears as a strong, sharp peak in the range of 1650-1750 cm⁻¹, which is consistent with the structural assignment [29].

High-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry has been employed for the identification and quantification of Sibiricose A6 in complex plant extracts [22]. This analytical approach provides both separation and structural confirmation, enabling the compound to be distinguished from related oligosaccharide esters such as Sibiricose A1, A3, and A5 [13] [22].

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of Sibiricose A6 represents a critical aspect of its structural characterization, involving multiple chiral centers distributed throughout both the sugar components and the overall molecular framework [1] [2] [16]. The compound possesses a defined three-dimensional arrangement that significantly influences its chemical properties and biological activities.

The absolute configuration has been established through detailed stereochemical analysis, revealing specific stereochemical descriptors for each chiral center [1] [2] [16]. The glucose unit adopts the alpha-D-configuration, while the fructose component exists in the beta-D-fructofuranosyl form [3] [16] [34]. The systematic stereochemical notation indicates the configuration as (2S,3S,4R,5R) for the fructose ring system and (2R,3R,4S,5S,6R) for the glucose moiety [1] [16].

The compound exhibits optical activity, demonstrating a specific rotation of -2° (c, 0.72 in methanol), indicating levorotatory behavior under these measurement conditions [3] [23]. This optical rotation value provides important information about the compound's chiral nature and can be used for identification and purity assessment purposes.

| Stereochemical Feature | Configuration | Reference |

|---|---|---|

| Glucose Unit | Alpha-D-glucopyranosyl | [3] [16] [34] |

| Fructose Unit | Beta-D-fructofuranosyl | [3] [16] [34] |

| Specific Rotation | -2° (c, 0.72 in MeOH) | [3] [23] |

| Cinnamic Acid Double Bond | (E)-configuration | [1] [2] [16] |

| Total Chiral Centers | Multiple | [1] [2] |

The cinnamic acid moiety within the structure adopts the (E)-configuration across the carbon-carbon double bond, as indicated by the systematic nomenclature and confirmed through nuclear magnetic resonance analysis [1] [2] [16]. This geometric isomerism contributes to the overall stereochemical complexity and influences the compound's conformational preferences.

Conformational analysis of Sibiricose A6 reveals the influence of multiple factors including intramolecular hydrogen bonding, steric interactions between the sugar residues, and the rigidity imposed by the aromatic cinnamic acid component [2] [17]. The compound contains eleven rotatable bonds, indicating significant conformational flexibility, particularly around the glycosidic linkages and the connections between the sugar units [2].

The van der Waals molecular volume has been calculated as 477.13 Ų per molecule, with a topological polar surface area of 238.43 Ų [2]. These parameters provide insight into the compound's three-dimensional structure and help predict its physical and chemical properties, including solubility characteristics and membrane permeability.

Sibiricose A6 has been identified and isolated from multiple species within the Polygala genus, with documented occurrence in at least five distinct species belonging to the Polygalaceae family [1] [2] [3] [4].

The primary botanical sources of Sibiricose A6 include Polygala tenuifolia Willd. and Polygala sibirica L., which are recognized as the official sources of Polygalae Radix in traditional Chinese medicine [5] [6] [7] [8]. These species represent the most extensively studied sources, with Sibiricose A6 being predominantly localized in the root tissues [5] [9] [10]. Histochemical studies utilizing the periodic acid-Schiff (PAS) reaction have demonstrated that oligosaccharide esters, including Sibiricose A6, accumulate primarily in the secondary phloem parenchyma cells of Polygala tenuifolia roots, where they appear as purple-stained deposits [11].

Additional species contributing to the natural distribution of Sibiricose A6 include Polygala arillata Buch.-Ham. ex D.Don, from which the compound was first isolated alongside other oligosaccharide esters such as arillatoses A through F [3] [4]. Polygala karensium has been documented as another source, though primarily for related xanthone compounds rather than oligosaccharide esters [12] [13]. Polygala tricornis represents an additional source species, with various oligosaccharide esters identified from its root tissues [14] [15].

The tissue-specific localization of Sibiricose A6 follows consistent patterns across Polygala species. In root tissues, the compound preferentially accumulates in specialized storage cells within the secondary phloem and cortical parenchyma [16] [11] [17]. Anatomical studies reveal that saponins and oligosaccharide esters are synthesized in parenchyma cells of vegetative organs, with the secondary phloem and phelloderm of the root serving as primary depositories [18] [16]. This distribution pattern reflects the functional role of these tissues in metabolite storage and transport.

In aerial parts of certain species, particularly Polygala sibirica, Sibiricose A6 and related oligosaccharide esters have been detected in stem and leaf tissues, though at generally lower concentrations compared to root accumulation [2] [18] [19]. The compound's presence in above-ground tissues suggests systemic distribution within the plant, likely facilitated by phloem transport mechanisms.

Phytochemical Diversity in Polygala Genus

The Polygala genus exhibits remarkable phytochemical diversity, with more than 160 metabolites identified across various species [7] [8] [20]. This chemical complexity positions the genus as one of the most metabolically diverse within the Polygalaceae family, with over 600 species distributed globally [8] [21].

Oligosaccharide esters represent a particularly distinctive class of compounds within the genus, with 36 or more distinct structures identified primarily from Polygala tenuifolia and Polygala sibirica [14] [22] [23]. These compounds, including Sibiricose A6, are characterized by sucrose cores esterified with phenylpropanoid moieties such as sinapic, ferulic, and trimethoxycinnamic acids [5] [14] [21]. The oligosaccharide esters demonstrate significant structural diversity, ranging from simple disaccharide esters to complex pentasaccharide multi-esters [14] [24].

Triterpenoid saponins constitute another major chemical class, with over 100 compounds identified across Polygala species [22] [8] [20]. These oleanane-type triterpenes, including tenuifolin as a characteristic marker compound, predominantly accumulate in root tissues and contribute significantly to both therapeutic effects and potential toxicity [22] [25] [26]. Presenegenin and medicagenic acid serve as common aglycones, with diverse glycosidic substitutions at the 3rd and 28th carbon positions [18] [27].

Xanthones represent a third major metabolite class, with approximately 25 distinct structures identified, particularly from Polygala sibirica and Polygala karensium [2] [21] [12]. These compounds, including polygalaxanthone III and sibiricaxanthones A and B, exhibit notable antiviral and anti-inflammatory properties [2] [12] [10].

Flavonoids contribute to the phytochemical diversity with over 15 identified compounds, including flavones, flavonols, and flavan-3-ols [21] [28] [19]. Recent studies on Polygala inexpectata and Polygala major have expanded the known flavonoid profile to include compounds such as herbacetin, myricetin, and various glycosides [21] [28].

The genus also contains alkaloids, primarily β-carboline derivatives, with seven compounds identified from Polygala sibirica [18] [27]. Phenolic acids and miscellaneous compounds, including coumarins and lignans, further contribute to the overall chemical complexity [29] [21] [30].

Environmental and Developmental Factors Influencing Accumulation

The accumulation of Sibiricose A6 and related oligosaccharide esters is significantly influenced by various environmental and developmental factors, which collectively determine the quantitative and qualitative composition of these bioactive compounds.

Light intensity emerges as a critical environmental factor affecting secondary metabolite accumulation in Polygala species. Studies on Polygala fallax demonstrate that optimal light conditions, specifically photosynthetically active radiation of approximately 662 μmol m⁻² s⁻¹ (achieved through 50% shade treatment), promote maximum accumulation of saponins and related compounds [31] [32]. Both insufficient and excessive light intensity result in reduced metabolite production, indicating a narrow optimal range for compound biosynthesis.

Soil conditions, particularly pH and mineral composition, substantially influence phytochemical accumulation. Polygala species demonstrate remarkable tolerance to soil pH variations (4-8), maintaining metabolite production across this range [33] [34]. However, specific elemental compositions, including boron, calcium, magnesium, and trace elements, correlate with enhanced secondary metabolite content [33] [34]. Geographic studies reveal that cultivation regions with specific soil mineral profiles produce plants with higher concentrations of bioactive compounds.

Developmental stage profoundly affects the accumulation patterns of oligosaccharide esters. Root maturation corresponds with increased biosynthetic capacity for these compounds, with secondary tissue development enhancing storage capacity [35] [16]. Molecular studies demonstrate that genes encoding key biosynthetic enzymes, such as HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) and CHS (chalcone synthase), exhibit tissue-specific expression patterns that correlate with metabolite accumulation [35] [36].

Tissue age and differentiation represent crucial developmental factors. Histochemical analyses reveal that newly formed secondary phloem contains higher concentrations of oligosaccharide esters compared to older tissues [18] [16] [17]. This pattern suggests active biosynthesis in developing tissues with subsequent translocation to storage sites. The progression from primary to secondary tissue development coincides with enhanced metabolite accumulation capacity.

Seasonal variation significantly impacts compound accumulation, with studies indicating fluctuations in total phytochemical content throughout growing seasons [22] [8]. Spring and early summer periods typically correspond with peak biosynthetic activity, while autumn and winter months show reduced metabolite production. These temporal patterns reflect the underlying physiological cycles governing secondary metabolism.

Temperature influences enzymatic activities involved in secondary metabolite biosynthesis. Optimal temperature ranges (20-25°C) promote maximum enzyme activity and substrate availability for oligosaccharide ester synthesis [37]. Extreme temperatures, either high or low, result in metabolic stress and reduced compound accumulation.

Cultivation practices also significantly affect metabolite accumulation. Processing methods, including traditional preparation techniques such as honey-stir-baking and liquorice-boiling, alter the chemical composition and bioavailability of oligosaccharide esters [6] [38]. These modifications can enhance or reduce specific compound concentrations, affecting both therapeutic efficacy and safety profiles.